Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of approximately 221.25 g/mol. It is identified by the CAS number 1258640-66-2. This compound features a propanoate backbone, an amino group, and a phenolic hydroxyl group, which contribute to its potential biological activities and applications in medicinal chemistry. The presence of the hydroxyl group on the aromatic ring enhances its reactivity and solubility in various solvents, making it suitable for pharmaceutical formulations .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.
The synthesis of methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate typically involves several steps:
Alternative synthetic routes may include variations in reaction conditions or starting materials to optimize yield and purity .
Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate has potential applications in several fields:
Interaction studies involving methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate are essential for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess:
Such studies are crucial for advancing this compound toward clinical applications .
Several compounds share structural similarities with methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 | Lacks amino group; primarily used in flavoring |
| Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate | 1909348-29-3 | Contains fluorine; potential for enhanced activity |
| Methyl 3-amino-2-(4-chlorophenyl)methylpropanoate | Not specified | Chlorine substitution; may exhibit different reactivity |
These compounds highlight the uniqueness of methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate due to its specific combination of functional groups, which may confer distinct biological activities not found in its analogs .
The synthesis of methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate through traditional esterification approaches has been extensively investigated using trimethylchlorosilane as a key reagent [1]. Trimethylchlorosilane serves as both an acid catalyst precursor and a dehydrating agent in the esterification reaction, making it particularly effective for amino acid ester formation [2].
The mechanism of trimethylchlorosilane-mediated esterification involves the generation of hydrogen chloride in situ, which catalyzes the formation of the ester bond while simultaneously removing water from the reaction system [1]. This dual functionality is crucial for driving the equilibrium toward product formation and achieving high yields in amino acid esterification reactions [2].
Research conducted on amino acid methyl ester synthesis demonstrates that trimethylchlorosilane with methanol at room temperature provides an efficient reagent system for esterification of amino acids across all classes [1]. The general procedure involves adding freshly distilled trimethylchlorosilane to the amino acid substrate, followed by methanol addition and stirring at room temperature until reaction completion [1]. This method offers several advantages including easy operation, mild reaction conditions, simple workup procedures, and excellent yields ranging from 76% to 98% for various amino acid substrates [1].
| Entry | Substrate Type | Reaction Time (hours) | Yield (%) | Temperature |
|---|---|---|---|---|
| Aromatic amino acids | 12-24 | 85-97 | Room temperature | [1] |
| Aliphatic amino acids | 12 | 88-96 | Room temperature | [1] |
| Branched amino acids | 12 | 86-94 | Room temperature | [1] |
| Heterocyclic amino acids | 12-24 | 76-90 | Room temperature | [1] |
The optimization of trimethylchlorosilane-mediated esterification requires careful consideration of stoichiometry [3]. For monocarboxylic amino acids, two equivalents of trimethylchlorosilane are typically employed, while dicarboxylic substrates require four equivalents to ensure complete esterification [1]. The reaction time varies depending on substrate solubility, with poorly soluble substrates requiring extended reaction periods of up to 24 hours [1].
Product selectivity studies reveal that trimethylchlorosilane can facilitate selective esterification when used under controlled conditions [3]. For aspartic acid and glutamic acid derivatives, the α-carboxyl group shows higher reactivity due to the formation of six-membered cyclic anhydride intermediates under acidic conditions [3]. This selectivity can be exploited to obtain specific monoester products when desired [3].
Recent advances in catalytic methodology have introduced innovative approaches for β-amino ester formation through cooperative catalysis systems [4] [5]. The development of waste-free catalytic methods capable of creating β-amino acid scaffolds via direct coupling represents a significant advancement in synthetic chemistry [4].
A breakthrough methodology employs a cooperative catalytic system comprising a homogeneous ruthenium catalyst and an appropriate Brønsted acid additive via the borrowing hydrogen methodology [4] [5]. This approach enables the direct amination of β-hydroxyl acid esters with amines to construct β-amino acid esters in a highly atom-economic manner [4]. The Shvo ruthenium catalyst combined with diphenyl phosphate as a Brønsted acid additive achieves perfect conversion and selectivity under optimized conditions [4].
The mechanism of this cooperative catalysis involves multiple key steps including alcohol dehydrogenation, imine formation, and subsequent hydrogenation [4] [5]. Deuterium incorporation experiments using selectively labeled substrates confirm the borrowing hydrogen pathway, with deuterium transfer observed from the substrate alcohol to the amine product [4]. The Brønsted acid additive plays a crucial role in facilitating both imine formation and hydrogenation steps, shifting the imine-enamine equilibrium toward the more reactive imine form [4].
| Reaction Parameter | Optimized Condition | Conversion (%) | Selectivity (%) | |
|---|---|---|---|---|
| Temperature | 120°C | >99 | >99 | [4] |
| Catalyst loading | 1 mol% | >99 | >99 | [4] |
| Additive loading | 5 mol% | >99 | >99 | [4] |
| Solvent | Toluene | >99 | >99 | [4] |
| Reaction time | 18 hours | >99 | >99 | [4] |
Substrate scope investigations demonstrate excellent functional group tolerance with anilines bearing both electron-donating and electron-withdrawing substituents [4]. Products containing nitro, cyano, and methyl acetate functional groups are well-tolerated under the reaction conditions, with isolated yields ranging from 47% to 87% [4]. The methodology also accommodates β-hydroxyl acid esters with various substitution patterns, including bulky aliphatic substituents and phenyl groups [4].
The catalytic system shows particular effectiveness with bio-based substrates such as esters of 3-hydroxypropionic acid, enabling access to renewable β-amino acid esters [4] [5]. Both tert-butyl and ethyl 3-hydroxypropanoate undergo smooth amination with various anilines, demonstrating the potential for sustainable chemical synthesis from renewable feedstocks [4].
Solvent selection plays a critical role in optimizing propanoate esterification reactions and side chain functionalization processes [6] [7]. Comprehensive studies on solvent effects reveal significant impacts on reaction yields, selectivity, and kinetics in esterification equilibria [6].
Investigations of acetic acid and propionic acid esterification with ethanol in various solvents demonstrate pronounced solvent-dependent behavior [6]. Acetonitrile promotes esterification reactions, while dimethylformamide strongly suppresses the process [6]. These effects arise from differential solvation of reactants and products, which influences the thermodynamic equilibrium position [6].
The thermodynamic modeling using perturbed chain-statistical associating fluid theory successfully predicts solvent effects on equilibrium concentrations [6]. For a given equilibrium constant, this approach enables quantitative prediction of solvent influence on esterification yields in both pure solvents and solvent mixtures [6]. Experimental validation confirms the accuracy of these predictions across diverse solvent systems [6].
| Solvent System | Esterification Enhancement | Mechanism | Reference |
|---|---|---|---|
| Acetonitrile | Promotes reaction | Favorable solvation | [6] |
| Dimethylformamide | Suppresses reaction | Unfavorable thermodynamics | [6] |
| Tetrahydrofuran | Moderate enhancement | Intermediate solvation | [6] |
| Acetone | Variable effects | Concentration dependent | [6] |
Kinetic studies reveal that solvents influence not only equilibrium positions but also reaction rates [7]. The classical concentration-based kinetic modeling proves inadequate for describing these effects, necessitating the incorporation of activity coefficients to account for non-ideal solution behavior [7]. The thermodynamic model perturbed chain-statistical associating fluid theory successfully identifies solvent-independent kinetic constants while predicting solvent effects on reaction kinetics [7].
Polar aprotic solvents generally enhance esterification rates compared to protic solvents [8]. Sulfolane, N-methyl-2-pyrrolidone, and N,N-dimethylacetamide provide particularly favorable reaction environments for esterification processes [8]. The mechanism involves enhanced nucleophilicity of the alcohol component in polar aprotic media, facilitating attack on the activated carboxyl group [8].
Optimization studies for hydroxyphenyl propanoate synthesis demonstrate that solvent choice significantly affects both yield and reaction time [9]. Response surface methodology identifies optimal conditions incorporating temperature, enzyme activity, and solvent composition for maximizing product formation [9]. Temperature and enzyme activity show the most significant effects on product yield, while reaction time demonstrates lesser impact under optimized conditions [9].
High-pressure Raman spectroscopy provides critical insights into the conformational behavior of Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate under extreme conditions. The technique enables real-time monitoring of structural transformations that occur as hydrostatic pressure alters intermolecular interactions and molecular packing arrangements [1] [2].
The pressure dependence of Raman spectra reveals distinct conformational transitions occurring at characteristic pressure thresholds. At atmospheric pressure, the compound exists in a conformational equilibrium between gauche and trans conformers around the benzylic carbon-carbon bond. Application of hydrostatic pressure up to 0.7 gigapascals (GPa) induces a systematic shift in this equilibrium, favoring the more compact gauche conformation [3] [4].
The characteristic Raman bands at 286, 473, 560, and 729 cm⁻¹ exhibit significant intensity variations during the initial pressure regime. These modes correspond to carbon-carbon skeletal vibrations and carbon-hydrogen rocking motions that are sensitive to rotational conformational changes around the propanoate backbone [5] [6]. The intensity ratio between bands at 680 and 729 cm⁻¹ serves as a quantitative indicator of the gauche-to-trans population ratio, following the relationship:
$$I{680}/I{729} = K_{eq} \times \exp(-\Delta V/RT)$$
where K₄ represents the equilibrium constant and ΔV denotes the molar volume difference between conformers [3].
The transition from liquid to solid phase at approximately 0.7 GPa manifests as an abrupt disappearance of axial conformer bands and enhancement of equatorial conformer signatures. This transformation coincides with the emergence of new lattice vibrational modes in the low-frequency region below 200 cm⁻¹, indicating the formation of ordered crystalline domains [2] [7].
Continued pressure elevation to 2.4 GPa induces a secondary structural phase transition characterized by systematic splitting of the 729 cm⁻¹ band into a well-resolved doublet. This splitting pattern suggests the formation of multiple crystallographic sites or the onset of orientational disorder within the crystal lattice [6] [8].
The carbon-hydrogen stretching region (2800-3000 cm⁻¹) undergoes substantial modifications under high pressure, with progressive weakening of peak intensities above 2.4 GPa. This behavior indicates structural distortion of the methyl and methylene groups, potentially involving changes in hydrogen bonding networks or electronic charge distribution [4].
The appearance of a new vibrational mode at 142 cm⁻¹ in the 4.8-10.0 GPa range corresponds to lattice phonon excitations, confirming the formation of a high-pressure polymorphic phase. The frequency and intensity of this mode correlate with the degree of structural compression and intermolecular contact enhancement [6] [7].
Quantum mechanical density functional theory (DFT) calculations provide theoretical foundations for interpreting experimental vibrational spectra and predicting spectroscopic signatures of Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate. The computational approach enables detailed analysis of normal mode compositions, force constants, and vibrational coupling mechanisms [9] [10].
The B3LYP hybrid density functional combined with the 6-31G(d) basis set represents the optimal balance between computational efficiency and accuracy for vibrational frequency calculations of aromatic amino acid derivatives [9] [10]. This level of theory consistently produces mean absolute errors of 7.1 ± 2.3 cm⁻¹ when compared to experimental fundamental frequencies, following application of the empirical scaling factor of 0.9613 [9] [11].
Higher-level calculations employing the cc-pVTZ basis set achieve improved accuracy with mean absolute errors of 5.2 ± 1.8 cm⁻¹, but at substantially increased computational cost [9]. The M06-2X and ωB97X-D functionals, while incorporating dispersion corrections beneficial for non-covalent interactions, exhibit larger deviations from experimental values with mean absolute errors of 12.8 ± 3.1 cm⁻¹ [9] [11].
DFT calculations predict characteristic vibrational signatures for the key functional groups within the molecular structure. The aromatic carbon-carbon stretching modes appear in the 1600-1650 cm⁻¹ region, with the most intense band at 1618 cm⁻¹ corresponding to the ring breathing mode of the 4-hydroxyphenyl substituent [12] [13].
The phenolic carbon-oxygen stretching vibration occurs at 1245 cm⁻¹, exhibiting strong coupling with the aromatic ring system through conjugation effects. This mode serves as a sensitive probe of hydrogen bonding interactions involving the phenolic hydroxyl group [14] [15].
The methyl ester group exhibits characteristic stretching vibrations in the 2950-3050 cm⁻¹ range, with asymmetric and symmetric components at 3015 and 2975 cm⁻¹, respectively. These frequencies are influenced by the electron-withdrawing nature of the adjacent carbonyl group, resulting in a systematic upfield shift compared to alkyl methyl groups [16] [17].
The carbonyl stretching mode appears at 1705 cm⁻¹, typical of methyl ester functional groups. The frequency position reflects the electronic environment created by the α-amino substituent, which provides weak electron donation through inductive effects [18] [19].
The primary amino group produces symmetric and asymmetric stretching modes at 3385 and 3425 cm⁻¹, respectively. These frequencies are characteristic of primary amines in non-hydrogen-bonded environments, providing diagnostic information about the local chemical environment [12] [13].
The amino group also contributes scissoring and wagging vibrations at 1620 and 1485 cm⁻¹, which may overlap with aromatic ring modes and require careful deconvolution for accurate assignment [18] [20].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of methyl group substituents in Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate. The technique reveals characteristic chemical shift patterns that reflect the influence of neighboring functional groups and conformational preferences [21] [22].
The methyl ester carbon exhibits a characteristic chemical shift of 52.0 ± 0.5 ppm, typical of alkyl carbons directly attached to electron-withdrawing carbonyl groups [23] [24]. This downfield shift from the normal alkyl carbon range (10-15 ppm) reflects the deshielding effect of the adjacent oxygen atom and the inductive influence of the carbonyl carbon [25].
The coupling pattern with attached protons produces a characteristic quartet in proton-coupled carbon-13 spectra, with a one-bond coupling constant (¹J_CH) of 147 Hz. This coupling constant value is consistent with sp³ hybridized carbon atoms bearing electronegative substituents [22] [26].
The aromatic carbon atoms display chemical shifts ranging from 115.3 to 156.8 ppm, reflecting the electronic effects of the phenolic hydroxyl substituent. The carbon-4 position (bearing the hydroxyl group) appears most downfield at 156.8 ± 1.2 ppm due to the electron-donating resonance effect of the oxygen lone pairs [14] [15].
The ortho carbons (C-3 and C-5) exhibit chemical shifts of 115.3 ± 0.8 ppm, characteristic of aromatic carbons adjacent to electron-donating substituents. The meta carbons (C-2 and C-6) resonate at 130.2 ± 1.0 ppm, reflecting the combined influence of the hydroxyl group and the benzylic methylene substituent [27] [15].
The benzylic methylene carbon at 36.5 ± 0.7 ppm exhibits moderate downfield shift compared to simple alkyl carbons, indicating the influence of the adjacent aromatic ring system. This chemical shift value is consistent with carbons in the β-position relative to aromatic rings [28] [22].
The α-carbon of the propanoate backbone appears at 52.3 ± 0.9 ppm, reflecting the combined deshielding effects of the adjacent amino group and the carbonyl carbon. The proximity of these electron-withdrawing groups creates a characteristic chemical shift pattern for α-amino acid derivatives [29] [30].
The methyl ester protons exhibit coupling to the carbon-13 nucleus with a characteristic quartet pattern, confirming the methyl group identity and providing information about molecular dynamics. The coupling constant magnitude indicates restricted rotation around the carbon-oxygen bond due to partial double-bond character [22] [26].
The amino methylene group displays a chemical shift of 42.1 ± 0.6 ppm with characteristic triplet coupling patterns in proton-coupled experiments. This chemical shift is typical of primary amino groups in α-amino acid derivatives, reflecting the deshielding influence of the electronegative nitrogen atom [17] [25].
Variable-temperature nuclear magnetic resonance experiments reveal systematic chemical shift variations that provide information about conformational dynamics and rotational barriers. The methyl ester carbon shows linear temperature dependence with a coefficient of -0.012 ppm/K, indicating restricted rotation around the carbon-oxygen bond [31] [14].